N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline
Overview
Description
N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C20H18BrN and its molecular weight is 352.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.06226 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline, also known as N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline, is a compound that has been studied in the context of antidepressant molecules . The primary targets of this compound are likely to be the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system (CNS) . These neurotransmitters play a crucial role in mood regulation, and their improper release is associated with depression .
Mode of Action
It is suggested that the compound may interact with its targets (monoamine neurotransmitters) and influence their release in the cns . This could potentially rectify the malfunction of noradrenergic, dopaminergic, and serotonergic systems, which are implicated in depression .
Biochemical Pathways
The compound may affect the biochemical pathways related to the synthesis and release of monoamine neurotransmitters . By influencing these pathways, this compound could potentially alleviate the symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the levels of monoamine neurotransmitters in the CNS . These changes could potentially lead to an improvement in depressive symptoms, with approximately 50-60% of people with depression experiencing substantial improvement when using such medications .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-methyl-N-(3-methylphenyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c1-15-5-3-7-19(13-15)22(18-11-9-17(21)10-12-18)20-8-4-6-16(2)14-20/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBVFRPPFWBXEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)Br)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732974 | |
Record name | N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203710-89-8 | |
Record name | N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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